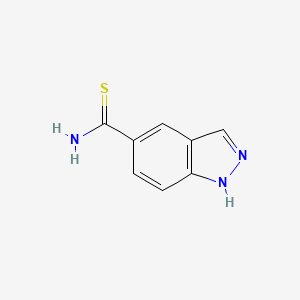![molecular formula C5H4ClN5 B11915287 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)
7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position and an amine group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK active site, enhancing its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with an additional triazole ring fused to the pyrazolo[4,3-d]pyrimidine core.
Uniqueness
7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Propriétés
Formule moléculaire |
C5H4ClN5 |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H4ClN5/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H2,7,9,10) |
Clé InChI |
VDEKWYOMNWUSOI-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
